molecular formula C19H23N5O B2632718 4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 2034307-21-4

4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2632718
CAS No.: 2034307-21-4
M. Wt: 337.427
InChI Key: CXOMCHITQUXUSX-UHFFFAOYSA-N
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Description

4-(6-Cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core linked to a pyridazine ring and a 2-methylphenyl group via a carboxamide bridge. This specific molecular architecture, which incorporates nitrogen-containing heterocycles, is often investigated in medicinal chemistry for its potential to interact with various biological targets. Compounds with similar structural motifs, such as piperazine-carboxamides, have been studied as antagonists for targets like the Transient Receptor Potential Vanilloid type 1 (TRPV1), a channel implicated in pain sensation . Furthermore, pyridazine derivatives have been researched in the context of non-opioid analgesic and anti-inflammatory agents, providing a basis for exploring this compound in neuroscience and pharmacology research . The integration of the cyclopropyl group on the pyridazine ring may influence the compound's metabolic stability and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a pharmacological tool to probe biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-4-2-3-5-16(14)20-19(25)24-12-10-23(11-13-24)18-9-8-17(21-22-18)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOMCHITQUXUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropylpyridazine core, followed by the introduction of the piperazine ring and the carboxamide group. Common reagents used in these steps include cyclopropylamine, pyridazine derivatives, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares its piperazine-1-carboxamide core with several analogs, but variations in substituents critically influence target selectivity, potency, and pharmacokinetics. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name Structural Features Target/Activity Pharmacological Notes References
Target Compound 6-cyclopropylpyridazin-3-yl, 2-methylphenyl Hypothesized: TRPV1/FAAH modulation Cyclopropyl may improve metabolic stability; 2-methylphenyl balances lipophilicity. N/A*
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 3-chloropyridin-2-yl, 4-tert-butylphenyl TRPV1 antagonist Potent analgesic; inhibits thermal hyperalgesia.
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] 7-(trifluoromethyl)chroman-4-yl, pyridazin-3-yl FAAH inhibitor High brain penetration; oral efficacy in preclinical pain models.
CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) 5-chloropyridin-2-yl, 1H-indazol-6-yl TRPV1 partial agonist Anti-inflammatory and analgesic effects; reduced hyperalgesia in vivo.
Cancer-Targeting Analog (4-(aryl)-N-(3-alkoxyfuro[3,2-b]pyrazin-2-yl)piperazine-1-carboxamide) Aryl groups, 3-alkoxyfuro[3,2-b]pyrazin-2-yl Antiproliferative (cancer) Inhibits tumor cell growth; structural flexibility enhances binding to kinase targets.
XZV (4-(5-chlorofuran-2-carbonyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide) 5-chlorofuran-2-carbonyl, cyclopropylmethyl Undisclosed (structural analog) Cyclopropylmethyl may enhance solubility; furan carbonyl adds polarity.

Key Structure-Activity Relationship (SAR) Insights

  • Pyridazine/Pyridine Substituents: The 6-cyclopropylpyridazin-3-yl group in the target compound differs from BCTC’s 3-chloropyridin-2-yl and CPIPC’s 5-chloropyridin-2-yl. Chlorine or trifluoromethyl substituents (e.g., in BCTC, PKM-833, CPIPC) enhance target affinity via hydrophobic interactions .
  • Aryl Carboxamide Groups :

    • The 2-methylphenyl group in the target compound is less sterically hindered than BCTC’s 4-tert-butylphenyl or CPIPC’s indazole, possibly favoring interactions with shallow receptor pockets.
    • Bulkier substituents (e.g., tert-butylphenyl in BCTC) improve TRPV1 antagonism but may limit blood-brain barrier penetration compared to PKM-833’s chroman group .
  • Piperazine Core Modifications :

    • Substituents on the piperazine ring (e.g., furan in XZV, chroman in PKM-833) influence solubility and target selectivity. The target compound’s pyridazine ring may favor binding to TRP channels or FAAH .

Pharmacological Profiles of Analogues

  • BCTC : Demonstrated potent TRPV1 antagonism (IC₅₀ = 6–10 nM) and efficacy in inflammatory pain models .
  • PKM-833 : Achieved >90% FAAH inhibition in the brain at 10 mg/kg (oral), with sustained analgesic effects .
  • CPIPC : Partial TRPV1 agonism (EC₅₀ = 0.3 µM) with reduced side effects compared to full agonists like capsaicin .
  • Cancer-Targeting Analogues : IC₅₀ values <1 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .

Notes

Limitations : The target compound’s specific pharmacological data are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Substituent Effects : Cyclopropyl and methyl groups may optimize metabolic stability and bioavailability, but in vivo studies are required for validation.

Therapeutic Potential: Based on analogs, the compound could target TRPV1 (pain), FAAH (neuroinflammation), or kinase pathways (cancer).

Biological Activity

The compound 4-(6-cyclopropylpyridazin-3-yl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS Number: 2034307-21-4) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5OC_{19}H_{23}N_{5}O, indicating a complex structure that includes a piperazine core and a cyclopropylpyridazine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds with a similar structural framework exhibit significant anticancer activity. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells.

A study demonstrated that piperazine derivatives could induce apoptosis in cancer cells, exhibiting IC50 values lower than traditional chemotherapy agents like cisplatin. The specific activity of This compound against these cell lines remains to be fully characterized but suggests a promising avenue for further research.

CompoundCell LineIC50 (µM)Comparison
Piperazine Derivative AA5490.19Better than cisplatin (11.54)
Piperazine Derivative BHeLa0.41Better than cisplatin (20.52)
This compound TBDTBDTBD

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Telomerase Inhibition : Some derivatives have demonstrated the ability to inhibit telomerase activity, which is crucial for the immortality of cancer cells.

Study on Piperazine Derivatives

A comprehensive study reviewed various piperazine derivatives and their biological activities, noting that modifications to the piperazine ring significantly influence anticancer potency. The study highlighted that substituents on the aromatic rings could enhance binding affinity to target proteins, potentially increasing efficacy.

Comparative Analysis

In a comparative analysis of similar compounds, it was found that those containing cyclopropyl groups often exhibited enhanced pharmacological properties due to their unique steric and electronic characteristics. This suggests that This compound may possess unique advantages in therapeutic applications.

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